An In-Depth Technical Guide to (3-Methyl-1H-indazol-4-yl)boronic Acid: A Keystone Building Block in Modern Drug Discovery
An In-Depth Technical Guide to (3-Methyl-1H-indazol-4-yl)boronic Acid: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (3-Methyl-1H-indazol-4-yl)boronic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and applications, with a particular focus on its role in the construction of pharmacologically active molecules. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering both foundational knowledge and actionable protocols.
Nomenclature and Structural Elucidation
The correct and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is formally named (3-Methyl-1H-indazol-4-yl)boronic acid according to IUPAC nomenclature.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (3-Methyl-1H-indazol-4-yl)boronic acid |
| Molecular Formula | C₈H₉BN₂O₂ |
| Molecular Weight | 175.98 g/mol |
| Canonical SMILES | CC1=NNC2=C1C(=CC=C2)B(O)O |
The structure features a bicyclic indazole core, which is a fusion of a benzene ring and a pyrazole ring. The methyl group at position 3 and the boronic acid moiety at position 4 are key functionalities that dictate its reactivity and utility. The "1H" designation indicates that the hydrogen atom is located on the nitrogen at position 1 of the pyrazole ring, which is the more thermodynamically stable tautomer.[1]
Synthesis Strategies: From Precursor to Product
The synthesis of (3-methyl-1H-indazol-4-yl)boronic acid is not widely documented in detail, but it can be achieved through established organometallic methodologies. A common and effective approach involves a two-step sequence starting from a halogenated precursor, typically 4-bromo-3-methyl-1H-indazole.
Synthesis of the Precursor: 4-Bromo-3-methyl-1H-indazole
The synthesis of the indazole core itself can be accomplished through various methods, often involving the cyclization of substituted phenylhydrazines or related precursors.[2] A plausible route to 4-bromo-3-methyl-1H-indazole (CAS Number: 1159511-73-5) would involve the cyclization of a suitably substituted bromo-phenylhydrazine derivative.
Lithiation-Borylation: A Robust Method for Boronic Acid Synthesis
A highly effective method for introducing a boronic acid group onto an aromatic ring is through a lithiation-borylation sequence. This involves the deprotonation of an aryl halide with a strong organolithium base at low temperature, followed by quenching the resulting aryllithium intermediate with a trialkyl borate ester. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.
Caption: General workflow for the synthesis of (3-Methyl-1H-indazol-4-yl)boronic acid via a lithiation-borylation sequence.
Detailed Protocol: Lithiation-Borylation of 4-Bromo-3-methyl-1H-indazole
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Step 1: Lithiation
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To a solution of 4-bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.
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Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.
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Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
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Step 2: Borylation
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To the cold solution of the aryllithium intermediate, add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise, ensuring the temperature remains below -70 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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-
Step 3: Hydrolysis and Isolation
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Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the mixture is acidic.
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Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
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Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure (3-methyl-1H-indazol-4-yl)boronic acid.
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Causality Behind Experimental Choices:
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Low Temperature (-78 °C): The use of a very low temperature is crucial during the lithiation step to prevent side reactions, such as the decomposition of the highly reactive aryllithium intermediate.
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Inert Atmosphere: Organolithium reagents are extremely reactive towards oxygen and moisture. Therefore, maintaining an inert atmosphere is essential for the success of the reaction.
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Trialkyl Borate: Triisopropyl borate is a common and effective electrophile for trapping aryllithium species to form boronate esters.
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Acidic Workup: The hydrolysis of the boronate ester to the boronic acid is facilitated by acidic conditions.
Physicochemical Properties and Characterization
(3-Methyl-1H-indazol-4-yl)boronic acid is expected to be a white to off-white solid. Its stability can be a concern, as boronic acids, in general, can be prone to dehydration to form boroxines. Proper storage under dry conditions is recommended.
Characterization Techniques:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the boronic acid and the aromatic C-H and C=C stretches of the indazole ring.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the indazole ring (multiple signals in the aromatic region).- A singlet for the methyl group protons.- A broad singlet for the boronic acid hydroxyl protons (exchangeable with D₂O).- A broad singlet for the N-H proton of the indazole ring (exchangeable with D₂O). |
| ¹³C NMR | - Aromatic carbons of the indazole ring.- A signal for the methyl carbon.- A signal for the carbon attached to the boron atom. |
| Mass Spec (HRMS) | Calculated m/z for C₈H₉BN₂O₂ [M+H]⁺. |
Applications in Drug Discovery: The Power of Suzuki-Miyaura Coupling
The primary utility of (3-methyl-1H-indazol-4-yl)boronic acid in medicinal chemistry lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug molecules.[6]
The indazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[7] Derivatives of 3-methyl-1H-indazole, in particular, have been investigated as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[8]
Caption: Schematic representation of the Suzuki-Miyaura coupling reaction utilizing (3-Methyl-1H-indazol-4-yl)boronic acid.
General Protocol: Suzuki-Miyaura Coupling
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Step 1: Reaction Setup
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In a reaction vessel, combine (3-methyl-1H-indazol-4-yl)boronic acid (1.0 eq), the desired aryl or heteroaryl halide (1.1 eq), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).
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Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water).
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Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
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Step 2: Reaction
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Step 3: Workup and Purification
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Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
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Separate the layers and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired coupled product.
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Significance in Kinase Inhibitor Development:
The 3-methyl-1H-indazole core, when appropriately substituted at the 4-position through Suzuki-Miyaura coupling, can be elaborated into potent and selective kinase inhibitors. The indazole ring often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase active site. The substituent introduced at the 4-position can then be designed to occupy other pockets within the active site, thereby conferring potency and selectivity for specific kinase targets. Many kinase inhibitors target signaling pathways that are dysregulated in cancer, such as those involving receptor tyrosine kinases (RTKs) and downstream signaling cascades.
Conclusion
(3-Methyl-1H-indazol-4-yl)boronic acid is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its strategic importance lies in its ability to participate in robust carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura coupling, which allows for the modular construction of novel molecular scaffolds. A thorough understanding of its synthesis, characterization, and reactivity is essential for medicinal chemists seeking to leverage the privileged indazole core in the design and development of new therapeutic agents.
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